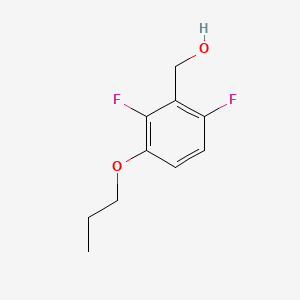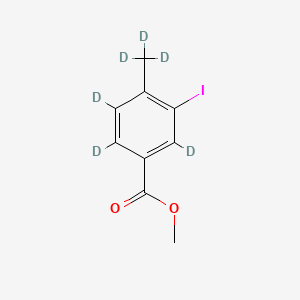
(4-(Hydroxymethyl)-3-methoxyphenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(Hydroxymethyl)-3-methoxyphenyl)boronic acid is an organic compound with the molecular formula C8H11BO4. This compound is part of the boronic acid family, which is known for its ability to form reversible covalent bonds with diols, making it useful in various chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Hydroxymethyl)-3-methoxyphenyl)boronic acid typically involves the reaction of 3-methoxybenzyl alcohol with boronic acid reagents under specific conditions. One common method is the hydroboration of 3-methoxybenzyl alcohol using borane (BH3) in tetrahydrofuran (THF) as a solvent . The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
Industrial production of this compound often involves large-scale hydroboration reactions followed by purification steps such as recrystallization or column chromatography. The choice of solvent and reaction conditions can vary depending on the desired purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
(4-(Hydroxymethyl)-3-methoxyphenyl)boronic acid undergoes several types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The boronic acid group can be reduced to a boronate ester using reducing agents such as sodium borohydride (NaBH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous solution at elevated temperatures.
Reduction: NaBH4 in methanol or ethanol at room temperature.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: 4-(Carboxymethyl)-3-methoxyphenylboronic acid.
Reduction: 4-(Hydroxymethyl)-3-methoxyphenylboronate ester.
Substitution: Various substituted phenylboronic acids depending on the nucleophile used.
Scientific Research Applications
(4-(Hydroxymethyl)-3-methoxyphenyl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (4-(Hydroxymethyl)-3-methoxyphenyl)boronic acid involves its ability to form reversible covalent bonds with diols. This property is exploited in molecular recognition processes, where the compound binds to specific target molecules such as sugars or nucleic acids. The boronic acid group acts as a Lewis acid, facilitating the formation of boronate esters with diol-containing substrates .
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenylboronic acid: Similar structure but lacks the hydroxymethyl group.
4-Hydroxyphenylboronic acid: Similar structure but lacks the methoxy group.
Uniqueness
(4-(Hydroxymethyl)-3-methoxyphenyl)boronic acid is unique due to the presence of both hydroxymethyl and methoxy groups, which enhance its reactivity and binding affinity in various chemical reactions and molecular recognition processes .
Properties
Molecular Formula |
C8H11BO4 |
|---|---|
Molecular Weight |
181.98 g/mol |
IUPAC Name |
[4-(hydroxymethyl)-3-methoxyphenyl]boronic acid |
InChI |
InChI=1S/C8H11BO4/c1-13-8-4-7(9(11)12)3-2-6(8)5-10/h2-4,10-12H,5H2,1H3 |
InChI Key |
NCNKHXUSLJHAGR-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(C=C1)CO)OC)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-([1,1'-biphenyl]-4-ylmethyl)-1H-indole-2-carbaldehyde](/img/structure/B14029438.png)


![Tert-butyl 3-(7-aminopyrazolo[1,5-a]pyrimidin-5-yl)piperidine-1-carboxylate](/img/structure/B14029466.png)




![(S)-10-Amino-1H,3H,5H-spiro[benzo[d]pyrazolo[1,2-a][1,2]diazepine-2,1'-cyclopropane]-5,11(10H)-dione](/img/structure/B14029509.png)





